4-Bromo-2-iodoaniline
Description
Direct Halogenation Strategies
Direct halogenation involves the introduction of iodine and bromine atoms onto a pre-existing aniline (B41778) derivative in one or two steps.
A common and direct method for synthesizing 4-bromo-2-iodoaniline is the iodination of 4-bromoaniline (B143363). sigmaaldrich.comsigmaaldrich.com This electrophilic substitution reaction typically employs iodine in the presence of an activating agent. One documented procedure involves reacting 4-bromoaniline with iodine, which can be a straightforward approach to achieving the desired product. sigmaaldrich.comsigmaaldrich.com
Another specific method involves the reaction of 4-bromoaniline with iodine monochloride (ICl) to introduce the iodine atom at the ortho position to the amino group. The reaction conditions, such as the choice of solvent and temperature, are critical for controlling the regioselectivity and maximizing the yield.
A notable synthesis route involves the use of 2-amino-4-bromobenzoic acid as the starting material. Through a process of decarboxylative iodination, this compound can be obtained. In a specific example, 2-amino-4-bromobenzoic acid was reacted with iodine (I₂) and potassium iodide (KI) in acetonitrile (B52724) (CH₃CN) under an oxygen atmosphere at high temperature and pressure. This method resulted in a 74% yield of this compound. rsc.org
| Starting Material | Reagents | Solvent | Conditions | Yield |
| 4-Bromoaniline | Iodine | Not specified | Not specified | Not specified |
| 4-Bromoaniline | Iodine Monochloride (ICl) | Acetic acid or dichloromethane | 60–80°C | Not specified |
| 2-Amino-4-bromobenzoic acid | I₂, KI, O₂ | CH₃CN | 180°C, 10 bar O₂ | 74% |
This table summarizes different methods for the iodination of 4-bromoaniline precursors.
An alternative direct halogenation strategy is the bromination of 2-iodoaniline (B362364). This approach introduces the bromine atom at the para position relative to the amino group. The optimization of reaction conditions is crucial to ensure the desired regioselectivity and to avoid the formation of unwanted isomers. researchgate.net For instance, palladium-catalyzed reactions have been explored for the functionalization of 2-iodoaniline, suggesting the potential for controlled bromination under specific catalytic conditions. researchgate.net
Multi-Step Synthetic Sequences from Aniline Derivatives
Multi-step syntheses provide greater control over the sequential introduction of functional groups and are often necessary to achieve the desired substitution pattern, especially in complex molecules.
A common multi-step approach starts with aniline and involves a series of protection, halogenation, and deprotection steps. A typical sequence is as follows:
Acetylation: The amino group of aniline is first protected by reacting it with acetic anhydride (B1165640) to form acetanilide (B955). This prevents unwanted side reactions during the subsequent halogenation steps. vulcanchem.com
Bromination: The acetanilide is then brominated, typically using bromine in acetic acid, to introduce a bromine atom at the para position, yielding 4-bromoacetanilide. scribd.com
Chlorination (as an example of further halogenation): While not leading directly to this compound, this step illustrates the principle. The 4-bromoacetanilide can be chlorinated to introduce a chlorine atom at the ortho position. scribd.com
Iodination: Following bromination, an iodination step would be performed. This can be achieved using various iodinating agents.
Hydrolysis: Finally, the acetyl group is removed by hydrolysis under acidic or basic conditions to yield the final product. vulcanchem.comscribd.com
Another documented multi-step synthesis starts with 2-methylaniline (o-toluidine). This process involves iodination, followed by diazotization and bromination, and subsequent modifications to arrive at the target molecule. google.com
Optimizing reaction conditions is paramount for maximizing yields and minimizing side products in multi-step syntheses. For example, in a synthesis starting from 2-iodoaniline, a 92% yield of this compound was achieved by reacting it with potassium bromide, ammonium (B1175870) molybdate (B1676688), and sodium perborate (B1237305) in acetic acid at a controlled temperature. chemicalbook.com
The choice of catalyst, base, solvent, and temperature significantly influences the outcome of each step. For instance, palladium catalysts are often employed in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, and the selection of the specific palladium complex and ligands is critical. researchgate.netbeilstein-journals.org Similarly, the choice of base, such as potassium carbonate or triethylamine, can affect reaction rates and yields. researchgate.netresearchgate.net
| Starting Material | Key Reagents | Yield | Reference |
| 2-Iodoaniline | KBr, (NH₄)₂MoO₄, NaBO₃·4H₂O, Acetic Acid | 92% | chemicalbook.com |
| 4-Bromoacetanilide | Chlorinating agent, then hydrolysis | Not directly applicable | scribd.com |
This table presents examples of optimized reaction conditions and yields for the synthesis of this compound and related compounds.
Green Chemistry Approaches in Synthesis
While specific green chemistry approaches for the synthesis of this compound are not extensively documented in the provided search results, the principles of green chemistry are increasingly being applied to organic synthesis. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency.
For related syntheses, researchers have explored the use of water as a solvent and heterogeneous catalysts that can be easily recovered and reused. beilstein-journals.org For example, a palladium-copper catalyst on carbon has been used for the synthesis of indoles in water. beilstein-journals.org Such approaches, if adapted for the synthesis of this compound, could offer more environmentally benign routes. The use of microscale synthesis techniques has also been highlighted as a way to improve yields and reduce waste. acs.orgsmolecule.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYEQWCHQEJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356418 | |
| Record name | 4-Bromo-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66416-72-6 | |
| Record name | 4-Bromo-2-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66416-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromo 2 Iodoaniline
Green Chemistry Approaches in Synthesis
Transition-Metal-Free and Base-Free Decarboxylative Iodination
A notable and practical method for synthesizing 2-iodoanilines, including 4-Bromo-2-iodoaniline, involves the decarboxylative iodination of anthranilic acids. rsc.org This approach is distinguished by its avoidance of transition metals and bases, which are often required in classical cross-coupling and halogenation reactions. rsc.org
The synthesis of this compound (referred to as compound 2b in the study) starts from 2-Amino-4-bromobenzoic acid. rsc.org The reaction is conducted using iodine (I₂) and potassium iodide (KI) as the iodine sources. rsc.orgrsc.org A critical component of this transformation is the presence of oxygen. rsc.org The process is highly regioselective, yielding the desired 2-iodoaniline (B362364) in good yields. rsc.org For this compound specifically, a yield of 74% has been reported under specific laboratory conditions. rsc.org Control experiments have suggested the involvement of a radical pathway in this transformation. rsc.org This method represents a significant improvement over traditional Hunsdiecker-type reactions, which often suffer from poor selectivity and require stoichiometric amounts of silver salts. nih.gov
The reaction is typically performed in a solvent such as acetonitrile (B52724) (CH₃CN) at an elevated temperature. rsc.org The final product is a grey solid with a melting point of 72°C. rsc.org
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | 2-Amino-4-bromobenzoic acid | rsc.org |
| Reagents | Iodine (I₂), Potassium Iodide (KI) | rsc.orgrsc.org |
| Conditions | Acetonitrile (CH₃CN), 180°C, under oxygen | rsc.orgrsc.org |
| Key Feature | Transition-metal-free and base-free | rsc.org |
| Yield | 74% | rsc.org |
| Product Form | Grey solid | rsc.org |
Scalability and Industrial Production Considerations
The viability of a synthetic route for industrial application hinges on its scalability, cost-effectiveness, and safety. The transition-metal-free decarboxylative iodination method shows promise in this regard.
The procedure has been demonstrated on a gram-scale, suggesting its potential for larger-scale production. rsc.org In a specific gram-scale synthesis of a related compound (5-Bromo-2-iodoaniline), 5.0 mmol of the starting anthranilic acid was used to produce 1.04 g of the product, showcasing the method's scalability. rsc.org The use of inexpensive and readily available reagents like I₂ and KI, coupled with the avoidance of costly and toxic transition-metal catalysts, makes this a cost-effective and attractive route for industrial consideration. rsc.orgnih.gov
Furthermore, this compound is a commercially available compound, indicating that established and scalable production methods are in place. cphi-online.comsigmaaldrich.comtcichemicals.cominfiniumpharmachem.com It is offered by various chemical suppliers, including those who specialize in iodine derivatives for the pharmaceutical industry. cphi-online.cominfiniumpharmachem.com One reported synthesis, which affords the intermediate this compound in a high yield of 92%, utilizes reagents such as ammonium (B1175870) molybdate (B1676688) and sodium perborate (B1237305), pointing to alternative scalable methods. chemicalbook.com The commercial availability from multiple sources confirms its status as an important intermediate in various synthetic applications, including the preparation of quinolone derivatives. sigmaaldrich.comsigmaaldrich.com
| Consideration | Finding | Reference |
|---|---|---|
| Scalability | The decarboxylative iodination method has been successfully demonstrated on a gram scale. | rsc.org |
| Cost-Effectiveness | The process uses inexpensive reagents (I₂, KI) and avoids costly transition-metal catalysts. | rsc.orgnih.gov |
| High Yield Potential | An alternative synthesis route reports a 92% yield. | chemicalbook.com |
| Commercial Availability | The compound is listed as a product by several chemical manufacturers and suppliers. | cphi-online.comsigmaaldrich.comtcichemicals.cominfiniumpharmachem.com |
| Industrial Use | It serves as an intermediate in the synthesis of other complex molecules like quinolones. | sigmaaldrich.comsigmaaldrich.com |
Reactivity and Advanced Reaction Pathways of 4 Bromo 2 Iodoaniline
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution on the 4-bromo-2-iodoaniline ring is feasible due to the powerful activating effect of the amino group. cymitquimica.com However, the regiochemical outcome of such reactions is controlled by the combined directing effects of all three substituents.
The reactivity and orientation of incoming electrophiles are governed by a combination of inductive and resonance effects from the amino, bromo, and iodo groups.
Amino Group (-NH₂): This group is a strong activator and an ortho-, para-director. It donates electron density to the ring via resonance, stabilizing the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. libretexts.org In this compound, the para position is blocked, so this group strongly directs incoming electrophiles to the C6 position and, to a lesser extent, the C3 and C5 positions.
Halogen Atoms (-Br, -I): Halogens are deactivating due to their electron-withdrawing inductive effect. However, they are ortho-, para-directors because they can donate a lone pair of electrons via resonance, which helps to stabilize the positive charge of the arenium ion intermediate at those positions. libretexts.org
The net effect is a complex interplay. The amino group's activating influence is paramount, making the ring more susceptible to electrophilic attack than benzene (B151609). The directing effects are additive. The -NH₂ group at C1, the -I at C2, and the -Br at C4 all direct towards the C6 position. The C3 and C5 positions are also activated by the -NH₂ group (para- and ortho- respectively, through the ring), but sterically hindered and electronically influenced by the adjacent halogens. Consequently, electrophilic substitution is expected to occur preferentially at the C6 position, which is ortho to the strongly activating amino group and meta to the deactivating halogens.
This regioselectivity is demonstrated in analogous compounds. For instance, the electrophilic iodination of 4-bromo-2-chloroaniline (B1269894) with iodine monochloride yields 4-bromo-2-chloro-6-iodoaniline, showing that substitution occurs at the open position ortho to the amine. geocities.ws Similarly, nitration of 3-bromo-4-iodoaniline (B1342403) results in the formation of 3-bromo-4-iodo-2-nitroaniline, with the nitro group adding to the position ortho to the amine.
Directing Effects of Substituents in this compound for EAS
| Substituent | Position | Electronic Effect | Directing Influence | Target Positions Activated |
|---|---|---|---|---|
| -NH₂ | C1 | Activating (Resonance > Inductive) | Ortho, Para | C6, C5, C3 |
| -I | C2 | Deactivating (Inductive > Resonance) | Ortho, Para | C1, C3 |
| -Br | C4 | Deactivating (Inductive > Resonance) | Ortho, Para | C3, C5 |
Nucleophilic Substitution Reactions
While electrophilic substitutions are common for electron-rich anilines, the presence of halogens also opens pathways for nucleophilic substitution reactions, particularly under forcing conditions or with the aid of specific reagents.
Direct nucleophilic aromatic substitution (SₙAr) on aryl halides typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition not met in this compound. However, substitution can be achieved under specific conditions, often favoring the replacement of iodine over bromine. The carbon-iodine (C-I) bond is weaker and longer than the carbon-bromine (C-Br) bond, making iodide a better leaving group.
Research on the analogous 3-bromo-4-iodoaniline demonstrates this selectivity. When reacted with sodium methoxide, the iodine atom is selectively replaced to yield 3-bromo-4-methoxyaniline (B105698) in high yield, leaving the bromine atom intact. This highlights the differential reactivity of the two halogen substituents.
Comparison of Carbon-Halogen Bond Properties
| Property | C-I Bond | C-Br Bond |
|---|---|---|
| Average Bond Enthalpy (kJ/mol) | ~240 | ~280 |
| Average Bond Length (pm) | ~214 | ~194 |
| Leaving Group Ability | Excellent | Good |
Organometallic reagents, such as organolithium compounds (e.g., n-BuLi) and Grignard reagents, are powerful nucleophiles and strong bases that can facilitate the substitution of aryl halides. libretexts.orglibretexts.org These reactions often proceed via mechanisms distinct from SₙAr.
Metal-Halogen Exchange: Organolithium reagents can react with aryl halides through metal-halogen exchange. This process is generally much faster for iodine than for bromine. Treatment of this compound with one equivalent of an organolithium reagent at low temperature would be expected to selectively form a lithiated intermediate at the C2 position, which can then be quenched with various electrophiles.
Benzyne (B1209423) Formation: In the presence of a very strong base, such as sodium amide (NaNH₂), a dihaloaniline can undergo elimination to form a highly reactive benzyne intermediate. The subsequent addition of a nucleophile can lead to a mixture of products.
These reagents must be used under strictly anhydrous (dry) conditions, as they react readily with water and other protic solvents. libretexts.org
Substitution of Bromine and Iodine Atoms
Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is most effectively exploited in transition-metal-catalyzed cross-coupling reactions, which allow for the sequential and site-selective formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for functionalizing aryl halides. mdpi.com In substrates containing multiple different halogens, like this compound, high regioselectivity can be achieved. The selectivity arises from the difference in bond dissociation energies, which dictates the rate of the initial oxidative addition step to the palladium(0) catalyst.
The order of reactivity for oxidative addition is generally: C-I > C-Br > C-Cl. acs.org
This reactivity pattern allows for the selective coupling at the more reactive C-I bond while leaving the C-Br bond available for a subsequent, different coupling reaction. By carefully choosing the catalyst, ligands, and reaction conditions, chemists can precisely control which halogen participates in the reaction. incatt.nlacs.org For example, a Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to selectively yield a 2-aryl-4-bromoaniline under standard conditions. This stepwise functionalization is a cornerstone of modern synthesis for creating complex, multi-substituted aromatic molecules. nih.govincatt.nl
Expected Regioselectivity in Palladium-Catalyzed Cross-Coupling
| Reaction Type | Coupling Partner | Expected Site of First Reaction | Rationale |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | C2 (-I) | Faster oxidative addition at C-I bond |
| Sonogashira | Terminal Alkyne | C2 (-I) | Faster oxidative addition at C-I bond |
| Buchwald-Hartwig | Amine (R₂NH) | C2 (-I) | Faster oxidative addition at C-I bond |
Suzuki-Miyaura Coupling Protocols
Ullmann Coupling and Related Processes
Ullmann coupling reactions, typically mediated by copper catalysts, are used to form carbon-heteroatom bonds (C-N, C-O, C-S). For this compound, Ullmann-type reactions can be employed to introduce amine or ether functionalities. Research on the coupling of this compound with piperazine (B1678402) using a copper(I) iodide (CuI) catalyst and L-proline as a ligand demonstrates the formation of a C-N bond, presumably at the more labile C-I position.
In related processes, the coupling of 2-iodoaniline (B362364) with other molecules has been shown to proceed under copper catalysis, sometimes leading to subsequent intramolecular cyclizations to form complex heterocyclic structures. semanticscholar.org These reactions often require elevated temperatures (e.g., 120°C) and polar aprotic solvents like DMSO. semanticscholar.org
| Catalyst System | Ligand | Reactant | Solvent | Temperature | Product | Yield | Reference |
| CuI | L-proline | Piperazine | Not specified | Not specified | 4-Bromo-2-(piperazin-1-yl)aniline | Not specified | |
| CuI | 1,10-phenanthroline | Amines | DMSO | 120 °C | Diaryl amines | 65% |
This table includes a direct example for this compound and an analogous reaction, highlighting typical conditions for Ullmann C-N coupling.
Reactions Involving the Amino Group (–NH2)
The amino group of this compound is a key site for transformations, allowing for its removal or conversion into a wide range of other functional groups via diazotization.
The primary amino group of this compound can be converted into a diazonium salt (–N₂⁺) by treatment with a nitrous acid source, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid or hydrochloric acid at low temperatures (0–5 °C). askfilo.comdergipark.org.tr This diazonium intermediate is highly versatile and can be replaced by various nucleophiles in Sandmeyer-type reactions or other transformations.
For example, treatment of the diazonium salt with copper(I) halides (CuCl, CuBr) can introduce the corresponding halogen, while reaction with potassium iodide (KI) can introduce another iodine atom. askfilo.com This provides a pathway to trihalogenated benzene derivatives. dergipark.org.tr
| Reagent 1 | Reagent 2 | Temperature | Transformation | Reference |
| NaNO₂ / H₂SO₄ | CuBr / HBr | 85-90 °C | –NH₂ → –Br | google.com |
| NaNO₂ / HCl | KI | Low | –NH₂ → –I | askfilo.com |
| NaNO₂ / H₂SO₄ | H₂O, heat | High | –NH₂ → –OH | dergipark.org.tr |
This table summarizes common diazotization and subsequent transformation reactions applicable to this compound.
Reductive deamination is the process of replacing an amino group with a hydrogen atom. While this can be achieved via a two-step diazotization-reduction sequence (e.g., using hypophosphorous acid), a more direct method involves the use of alkyl nitrites in a suitable solvent. acs.org
For halogenated anilines, a highly efficient method for reductive deamination uses isoamyl nitrite in N,N-dimethylformamide (DMF). acs.orgacs.org This reaction proceeds under relatively mild heating (e.g., 65 °C) and offers high yields (>75%) with a simplified workup compared to traditional diazonium routes. acs.orgvulcanchem.com This transformation would convert this compound into 1-bromo-3-iodobenzene.
| Reagent | Solvent | Temperature | Product from this compound | Reported Yield (Analogous Compound) | Reference |
| Isoamyl nitrite | DMF | 65 °C | 1-Bromo-3-iodobenzene | >75% | acs.orgacs.org |
| t-Butyl nitrite | DMF | Not specified | 1-Bromo-3-iodobenzene | 85-90% | acs.org |
This table shows conditions for reductive deamination based on highly analogous substrates.
Diazotization and Subsequent Transformations
Cascade and Multi-Component Reactions
The unique substitution pattern of this compound makes it a valuable substrate for cascade and multi-component reactions, where multiple bonds are formed in a single pot. These processes offer high synthetic efficiency for constructing complex molecular architectures.
A notable example is a consecutive four-component reaction to synthesize trisubstituted 3-iodoindoles. beilstein-journals.orgresearchgate.net This sequence starts with this compound, a terminal alkyne, N-iodosuccinimide, and an alkyl halide. beilstein-journals.orgresearchgate.net The process is initiated by a copper-free Sonogashira-type alkynylation at the C-I position, followed by a base-catalyzed intramolecular cyclization to form the indole (B1671886) ring. Subsequent iodination and N-alkylation occur in the same pot to deliver the final complex product. beilstein-journals.org Other palladium-catalyzed cascade reactions initiated by C-I bond activation can lead to the formation of diverse heterocyclic systems. lookchem.comthieme-connect.com
Sequential Alkynylation–Cyclization–Iodination–Alkylation for Indole Synthesis
A notable application of this compound is its use as a starting material in a consecutive four-component, one-pot synthesis of trisubstituted 3-iodoindoles. nih.govbeilstein-journals.orgresearchgate.net This powerful sequence combines a copper-free Sonogashira-type alkynylation, a base-catalyzed cyclization, an electrophilic iodination, and a final N-alkylation to construct the complex indole core in a single operation. nih.govbeilstein-journals.org
The reaction commences with a palladium-catalyzed, copper-free alkynylation of this compound with a terminal alkyne. nih.govscientificlabs.co.uk This is followed by the addition of a strong base, such as potassium tert-butoxide (KOt-Bu), which facilitates a cyclization to form an intermediate indole anion. nih.govbeilstein-journals.org This anion is then trapped by an electrophilic iodine source, N-iodosuccinimide (NIS), which selectively iodinates the 3-position of the newly formed indole ring. nih.govscientificlabs.co.uk The final step involves the N-alkylation of the resulting 3-iodoindole anion with an alkyl halide, affording the trisubstituted indole product. nih.gov This one-pot process is highly efficient, forming four new bonds and yielding products in the range of 11–69% after chromatographic purification. nih.govbeilstein-journals.org
Detailed Research Findings:
The reaction sequence has been successfully applied to a variety of terminal alkynes and alkyl halides, demonstrating its broad scope. nih.govbeilstein-journals.org The process is initiated by a copper-free alkynylation, which is followed by a base-catalyzed cyclization, electrophilic iodination, and concludes with the electrophilic trapping of the intermediate indole anion by alkyl halides. beilstein-journals.org
Table 1: Reaction Conditions for the Four-Component Synthesis of Trisubstituted 3-Iodoindoles
| Step | Reagents and Conditions | Temperature |
| Alkynylation | Terminal Alkyne, Pd-catalyst, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 100 °C |
| Cyclization | KOt-Bu (Potassium tert-butoxide) | 100 °C |
| Iodination | N-Iodosuccinimide (NIS) | Room Temperature |
| Alkylation | Alkyl Halide | Room Temperature |
Formation of Polyhalogenated Anilines, e.g., 4-Bromo-2,6-di-iodoaniline
The presence of an activating amino group and existing halogen substituents on the aromatic ring of this compound allows for further electrophilic halogenation to produce polyhalogenated anilines. Specifically, it can be converted to 4-bromo-2,6-di-iodoaniline.
The synthesis of 4-bromo-2,6-di-iodoaniline from this compound is achieved through direct iodination. acs.org Research has shown that the iodination of this compound yields the corresponding di-iodo compound. acs.org This transformation can be accomplished using the Wheeler method, which involves the reaction of the aniline (B41778) derivative with iodine in the presence of calcium carbonate and water. acs.org The amino group directs the incoming electrophile (iodine) to the vacant ortho position (C6), resulting in the formation of the tri-halogenated product. This product has a reported melting point of 148°C. acs.org
Detailed Research Findings:
The synthesis of polyhalogenated anilines is a key step in the preparation of various complex organic molecules and materials. The ability to selectively introduce an additional iodine atom onto the this compound core highlights the predictable nature of electrophilic aromatic substitution on activated and substituted benzene rings.
Table 2: Synthesis of 4-Bromo-2,6-di-iodoaniline
| Starting Material | Reagent(s) | Product | Reported Melting Point |
| This compound | Iodine, Calcium Carbonate, Water | 4-Bromo-2,6-di-iodoaniline | 148 °C acs.org |
Applications in Complex Organic Synthesis and Functional Materials
Building Block for Heterocyclic Systems
The compound serves as a foundational element for constructing various heterocyclic scaffolds, which are core components of many functional molecules.
4-Bromo-2-iodoaniline is a key reactant in the palladium-catalyzed synthesis of 2-quinolone derivatives. sigmaaldrich.com This process typically involves the reaction of the 2-iodoaniline (B362364) moiety with various coupling partners. For instance, palladium-catalyzed annulation reactions can be employed to construct the quinolone core. nih.gov A common strategy is the Heck reaction, where the ortho-iodo group undergoes oxidative addition to a Pd(0) complex, followed by insertion of an alkene and subsequent cyclization to form the heterocyclic ring system. researchgate.netnih.gov This method provides a direct route to substituted quinolones, which are important structures in medicinal chemistry.
The synthesis of highly substituted indoles is a significant application of this compound. sigmaaldrich.comorganic-chemistry.org The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne, is a powerful method for creating 2,3-disubstituted indoles. ub.edupcbiochemres.com
Research has demonstrated a consecutive four-component synthesis to produce trisubstituted 3-iodoindoles using this compound as the starting aniline (B41778). beilstein-journals.org This one-pot process involves a sequence of copper-free alkynylation, cyclization, iodination, and alkylation, yielding complex indole structures efficiently. beilstein-journals.org The resulting 5-bromo-3-iodoindole core can be further functionalized, highlighting the compound's utility in generating diverse indole libraries. ub.edubeilstein-journals.org
This compound is utilized in solid-phase synthesis strategies, notably for preparing resin-bound sulfonamides. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk This resin-bound intermediate serves as a versatile starting point for the multi-step synthesis of 2,3,5-trisubstituted indoles. sigmaaldrich.comsigmaaldrich.com The synthesis begins by attaching the aniline to a solid support via a sulfonyl linker. The aryl iodide portion of the molecule then participates in a palladium-mediated coupling with a terminal alkyne, which is followed by an intramolecular cyclization to construct the indole core. sigmaaldrich.com This solid-phase approach simplifies purification and allows for the systematic building of complex molecular architectures.
Synthesis of Indole Derivatives, including 2,3,5-Trisubstituted Indoles
Precursor in Pharmaceutical and Agrochemical Synthesis
The compound's role extends to the synthesis of molecules with significant biological activity, serving as a crucial intermediate for both pharmaceuticals and agrochemicals. cymitquimica.comxindaobiotech.com
This compound is identified as a chemical intermediate in the synthesis of specific pharmacologically active agents, including the broad-spectrum antiviral drug Arbidol and aminopyridine derivatives. Synthetic pathways for Arbidol analogues have utilized this compound to construct the core indole scaffold, which is subsequently functionalized through a multi-step reaction sequence to yield the final drug molecule. researchgate.net
| Example Compound | Therapeutic Class | Role of this compound | Source(s) |
| Arbidol (Umifenovir) | Antiviral | Intermediate in synthesis | researchgate.net |
| Aminopyridine Derivatives | Various (e.g., K+ channel blocker) | Intermediate in synthesis |
In the field of oncology drug discovery, this compound is a valuable precursor for synthesizing kinase inhibitors. researchgate.net It is specifically used in the preparation of Checkpoint kinase 1 (Chk1) inhibitors, which are investigated as a therapeutic strategy to enhance the efficacy of chemotherapy. researchgate.netsigmaaldrich.com A documented synthetic route involves a regioselective Heck-coupling of this compound with methyl acrylate (B77674). researchgate.net The resulting acrylate derivative is a key intermediate that is further elaborated to create complex quinolinone-linked indole hybrids, which have demonstrated potent Chk1 inhibitory activity. researchgate.netnih.govacs.org
Development of Diverse Pharmaceutical Scaffolds
The strategic placement of two different halogen atoms on the aniline ring makes this compound a key reagent in the generation of diverse scaffolds for medicinal chemistry. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective functionalization through various cross-coupling reactions.
Researchers have utilized this compound in the synthesis of complex heterocyclic systems, which form the core of many therapeutic agents. For instance, it is a precursor in the preparation of quinolone derivatives. sigmaaldrich.comsigmaaldrich.com Quinolones are an important class of compounds with a broad spectrum of antibacterial activity. The synthesis often involves a palladium-catalyzed reaction where the iodo-group of this compound participates in the formation of the quinolone ring system. sigmaaldrich.com
Furthermore, this compound has been employed in the solid-phase synthesis of 2,3,5-trisubstituted indoles. sigmaaldrich.com Indole derivatives are prevalent in many natural products and pharmaceuticals, exhibiting a wide range of biological activities including anti-cancer and anti-inflammatory properties. rsc.org In this synthetic approach, the aniline is first attached to a solid support. The more reactive C-I bond is then exploited in a palladium-mediated coupling with a terminal alkyne, followed by an intramolecular cyclization to construct the indole core. sigmaaldrich.com The remaining bromo-substituent can then be further functionalized to create a library of diverse indole-based compounds.
A recent study aimed at developing new ligands for neurodegenerative diseases involved the use of this compound as a starting material. mdpi.com The synthesis involved a multi-step sequence to create phenothiazine-based building blocks, demonstrating the compound's utility in constructing complex scaffolds for targeting specific biological pathways. mdpi.com
| Application | Synthetic Strategy | Resulting Scaffold |
| Antibacterials | Palladium-catalyzed cyclization | Quinolone derivatives |
| Diverse Drug Scaffolds | Solid-phase synthesis, Pd-coupling | 2,3,5-Trisubstituted indoles |
| Neurodegenerative Ligands | Multi-step synthesis | Phenothiazine-based structures |
Applications in Functional Molecules and Materials Science
Beyond its role in medicinal chemistry, this compound is a valuable precursor for the synthesis of functional organic molecules and materials with applications in electronics and pigments.
Precursors for Fluorescent Organic Molecules (e.g., Blue Emitters)
The development of efficient organic light-emitting diodes (OLEDs) relies on the synthesis of novel fluorescent materials. This compound has been identified as a key starting material for the creation of blue emitters, which are crucial for full-color displays and white lighting.
A notable application involves a consecutive four-component reaction to synthesize trisubstituted 3-iodoindoles. researchgate.netbeilstein-journals.orgnih.gov This one-pot synthesis starts with this compound and involves an alkynylation, a base-catalyzed cyclization to form the indole ring, an iodination, and finally an alkylation. beilstein-journals.orgnih.gov The resulting 3-iodoindoles can then be further modified, for example through Suzuki arylations, to produce derivatives that exhibit blue emission in both solution and the solid state. beilstein-journals.orgnih.gov The specific substitution pattern of the starting aniline is critical for directing the regioselectivity of the reaction sequence and ultimately influencing the photophysical properties of the final molecules.
Potential in Organic Polymer Synthesis
The presence of multiple reactive sites on this compound makes it a candidate for the synthesis of novel organic polymers. Halogenated anilines, in general, have been investigated for the synthesis of conducting polymers due to their stability and economic viability. researchgate.net The distinct reactivity of the iodo and bromo substituents allows for controlled polymerization through sequential cross-coupling reactions.
For example, the iodine can be selectively reacted first in a cross-coupling reaction, followed by polymerization involving the bromine atom. This stepwise approach could lead to the formation of well-defined polymer structures with tailored electronic and physical properties. While specific examples of polymers derived solely from this compound are not extensively detailed in the provided search results, the fundamental reactivity of the compound suggests its potential in this area. researchgate.net
Intermediate in Dyes and Pigments Production
Historically, aniline derivatives have been fundamental to the dye industry. This compound, with its amino group and halogen substituents, serves as an intermediate in the production of dyes and pigments. cymitquimica.com The amino group can be diazotized and then coupled with various aromatic compounds to form azo dyes, a large and important class of colored compounds. The presence of halogens can influence the color and lightfastness of the resulting dye. While direct synthesis of specific commercial dyes from this compound is not detailed, its structural motifs are relevant to this field. smolecule.com
| Application Area | Synthetic Utility | Resulting Product/Material |
| Organic Electronics | Precursor in multi-component reactions | Blue-emitting fluorescent molecules |
| Polymer Science | Monomer for controlled polymerization | Potential for novel conducting polymers |
| Colorant Industry | Intermediate for dye synthesis | Azo dyes and other pigments |
Computational and Theoretical Investigations of 4 Bromo 2 Iodoaniline
Electronic Structure Analysis
The arrangement of electrons within 4-bromo-2-iodoaniline dictates its physical and chemical characteristics. Computational chemistry offers powerful tools to model and understand this electronic framework.
Application of Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For halogenated anilines, DFT calculations, often using functionals like B3LYP, can accurately predict geometric parameters and electronic properties. researchgate.net In this compound, the stereoelectronic configuration is significantly influenced by both the inductive and mesomeric effects of its substituents. The bromine and iodine atoms exert electron-withdrawing inductive effects, while the amino group is a strong electron-donating group via the resonance effect. quora.com
| Parameter | Typical Value (Å) | Significance |
|---|---|---|
| C-N Bond Length | ~1.40 | Indicates the degree of delocalization of the nitrogen lone pair into the ring. |
| C-Br Bond Length | ~1.89 | Reflects the covalent bond between carbon and bromine. |
| C-I Bond Length | ~2.10 | Longer than C-Br due to the larger atomic radius of iodine. |
Frontier Molecular Orbital (HOMO/LUMO) Studies
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. geneseo.edu A smaller gap suggests higher reactivity. geneseo.edu
For substituted anilines, the HOMO is typically localized on the benzene (B151609) ring and the amino group, reflecting their electron-donating nature. The LUMO is generally distributed over the aromatic ring. In this compound, the presence of electron-withdrawing halogens is expected to lower the energy of both the HOMO and LUMO compared to aniline (B41778) itself. DFT calculations on isomeric bromo-iodoanilines have determined HOMO energies around -5.2 eV and LUMO energies around -1.8 eV.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 3.4 |
Prediction of Reactivity and Reaction Pathways
Computational models can effectively predict how this compound will behave in chemical reactions, identifying the most likely sites for attack and the influence of the reaction environment.
Elucidation of Electrophilic Substitution Sites
Electrophilic aromatic substitution is a key reaction class for anilines. The reactivity and orientation of the incoming electrophile are governed by the existing substituents. The amino (-NH2) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. hu.edu.jo Conversely, halogen atoms (Br, I) are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their electron-donating resonance effect. quora.com However, they are also ortho- and para-directing. hu.edu.jo
In this compound, the positions are already substituted. The molecule's reactivity in further electrophilic substitutions would be low compared to aniline because of the two deactivating halogen groups. quora.com Any potential substitution would be directed by the powerful amino group to the remaining open ortho position (C6) and para position (C4, which is already occupied by bromine). The halogens also direct to their ortho and para positions. The interplay of these directing effects makes predicting the precise outcome complex without specific computational modeling of the transition states for substitution at each available position.
Modeling of Solvent Effects on Reaction Dynamics
The choice of solvent can significantly impact reaction rates and mechanisms. whiterose.ac.uk Computational models can simulate these effects. For reactions involving halogenated anilines, solvent properties like polarity and hydrogen-bonding ability are critical. d-nb.infoacademie-sciences.fr Studies on electron transfer reactions involving p-bromoaniline and p-iodoaniline have shown that solvent viscosity and polarity influence the dynamics of intermediate triplet exciplexes. d-nb.info
In polar, protic solvents, the amino group can be solvated through hydrogen bonding, which can modulate its nucleophilicity. academie-sciences.fr Dipolar aprotic solvents, like DMF, can also influence reaction kinetics for dipole-dipole type reactions. core.ac.uk For this compound, computational models could predict how different solvents stabilize charged intermediates or transition states, thereby affecting reaction pathways and yields. For instance, in palladium-catalyzed cross-coupling reactions, the solvent plays a crucial role in stabilizing the catalytic species. whiterose.ac.uk
Analysis of Intermolecular Interactions
In the solid state, the arrangement of this compound molecules is determined by a network of intermolecular interactions. These non-covalent forces, though weak individually, collectively dictate the crystal packing. nih.gov
Studies on closely related halogenated anilines provide a clear picture of the expected interactions. iisc.ac.in
Hydrogen Bonds: The amino group is a classic hydrogen bond donor. In the crystal structures of related anilines, N–H···N hydrogen bonds are common, leading to the formation of chains or sheets. researchgate.netiisc.ac.in
Halogen Bonds: Iodine and bromine atoms can act as halogen bond donors, interacting with electron-rich atoms like nitrogen or even another halogen. nih.govrsc.org In the crystal structure of 4-iodoaniline (B139537), interactions such as N–H···I and I···I contacts are observed. researchgate.net Similar N–H···Br hydrogen bonds have been noted in bromo-chloroaniline structures. iisc.ac.in
π-π Stacking: The aromatic rings can interact through π-π stacking. Interestingly, studies on ortho-halogenated anilines show stacking interactions, whereas these are absent in para-substituted anilines, suggesting that the substituent position significantly influences this type of interaction. researchgate.net
The interplay of these various interactions (hydrogen bonds, halogen bonds, and van der Waals forces) is complex and determines the final supramolecular assembly. iisc.ac.iniucr.org Computational energy calculations can quantify the strength of these different interactions, revealing which ones are most significant in directing the crystal structure. researchgate.net
Investigation of Halogen Bonding Interactions
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, resulting in a region of positive electrostatic potential, known as a sigma-hole (σ-hole), along the extension of the R-X covalent bond (where R is a carbon atom and X is a halogen).
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in characterizing these interactions for various haloanilines. In this compound, the iodine atom is the primary halogen bond donor. Quantum chemical calculations on bromo-iodoaniline isomers reveal that the iodine atom creates a significant positive electrostatic potential region along the C-I bond axis, facilitating strong halogen bonding. The strength of this interaction is significantly influenced by the position of the halogen substituents relative to the amino group. The para-positioning of the bromine atom and the ortho-positioning of the iodine atom with respect to the electron-donating amino group modulates the electron density of the aromatic ring, which in turn affects the magnitude of the σ-hole on the iodine atom.
Studies on related perhalogenated anilines, such as 2,3,5,6-tetrafluoro-4-iodoaniline (B2489276) (itfa), provide insights into the competitive nature of halogen and hydrogen bonding. acs.orgnih.gov In itfa, the electrostatic potential difference between the hydrogen bond donor site (N-H) and the halogen bond donor site (Iodine) was calculated to be 157.0 kJ mol⁻¹ e⁻¹. acs.org This value indicates a strong potential for the iodine to participate in halogen bonding. A similar scenario is expected for this compound, where the iodine atom at the 2-position is activated for halogen bonding. The presence of the bromine atom at the 4-position further withdraws electron density, potentially enhancing the σ-hole on the iodine atom.
Comparative analyses with other isomers, like 4-bromo-3-iodoaniline, show that the positioning of the halogens is critical. When the iodine atom is meta to the amino group, its halogen bonding capability is reduced due to a less activated σ-hole. In contrast, the ortho-iodo substituent in this compound is well-positioned to form effective halogen bonds, which can influence crystal packing and molecular recognition events.
| Compound | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Bromo-iodoaniline Isomers | DFT | The iodine atom's σ-hole is a primary driver for halogen bonding, with its strength being highly dependent on the substituent position relative to the amino group. | |
| 2,3,5,6-tetrafluoro-4-iodoaniline (itfa) | Molecular DFT | The calculated electrostatic potential difference between H-bond and I-bond donor sites is 157.0 kJ mol⁻¹ e⁻¹, indicating a strong predisposition for halogen bonding. | acs.org |
| 4-bromo-3-iodoaniline | DFT / Crystallography | Meta-positioning of iodine relative to the amino group leads to reduced halogen bonding strength compared to para- or ortho-substituted analogs. |
Hydrogen Bonding Network Analysis in Crystal Structures (inference from related compounds)
Hydrogen bonding plays a pivotal role in determining the crystal architecture of anilines. The amino group (-NH₂) in this compound can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. The analysis of hydrogen bonding networks in the crystal structures of related compounds allows for inferences about the likely packing motifs of this compound. yasara.org
Studies on a series of ortho- and para-halogenated anilines have shown that the position of the halogen substituent significantly affects the intermolecular interactions. researchgate.net In para-halogenated anilines, the amino group primarily functions as a hydrogen-bond donor, often forming N-H···N hydrogen bonds that lead to zig-zag columnar structures in the crystal lattice. researchgate.net In contrast, for ortho-halogenated anilines, the amino group can act as both a donor and an acceptor, leading to more complex and stronger hydrogen and halogen bonding networks, sometimes resulting in triple-columnar organizations. researchgate.net
Given that this compound has both a para-bromo and an ortho-iodo substituent, its hydrogen bonding network is likely to be a complex interplay of these influences. The ortho-iodine atom may sterically hinder the formation of simple N-H···N chains and could itself act as a weak hydrogen bond acceptor (N-H···I). Crystallographic studies of 4-iodoaniline have revealed a distinct packing arrangement compared to its chloro and bromo analogs, featuring N-H···N, N-H···I, and I···I interactions. researchgate.net This suggests that the larger, more polarizable iodine atom introduces unique packing constraints and opportunities for interaction.
The formation of a hydrogen bonding network must be considered in conjunction with the competing halogen bonds. nih.gov The interplay between N-H···N, N-H···X (where X is Br or I), and C-I···N/O/π interactions will ultimately dictate the supramolecular architecture. In systems with multiple potential interaction sites, the final structure is a result of optimizing these competing forces to achieve the most stable thermodynamic arrangement. yasara.org Computational tools can help predict the most favorable hydrogen bonding patterns by evaluating the energy of different potential networks. yasara.org
| Compound Type | Dominant H-Bond Interaction | Resulting Crystal Structure Motif | Reference |
|---|---|---|---|
| para-Halogenated Anilines | N-H···N | Zig-zag columns | researchgate.net |
| ortho-Halogenated Anilines | N-H···N and N-H···X | Triple columns, stronger H-bonding | researchgate.net |
| 4-Iodoaniline | N-H···N, N-H···I | Complex network with additional I···I and C-H···π interactions | researchgate.net |
Structure Activity Relationship Sar and Mechanistic Insights from Analogues
Comparative Reactivity Studies of Halogenated Anilines
The reactivity of halogenated anilines is significantly influenced by the type of halogen and its position on the aromatic ring. The amino group (-NH2) is a strong activating group, directing electrophilic substitution to the ortho and para positions due to its electron-donating nature. byjus.com However, the high reactivity of aniline (B41778) often leads to multiple halogenations, making controlled monosubstitution challenging. libretexts.orglibretexts.org
In the case of 4-bromo-2-iodoaniline, the para position relative to the amino group is occupied by a bromine atom, and one of the ortho positions is occupied by an iodine atom. This specific arrangement influences its reactivity in various chemical transformations, including cross-coupling reactions. a2bchem.comxindaobiotech.com For instance, the presence of both bromine and iodine offers opportunities for selective cross-coupling reactions, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed reactions. This differential reactivity allows for sequential functionalization, a valuable strategy in the synthesis of complex molecules. nih.gov
Studies on the enzymatic transformation of halogenated anilines have also revealed interesting reactivity patterns. For example, a laccase from Trametes versicolor has been shown to polymerize a wide range of substituted anilines, including halogenated derivatives. asm.org In contrast, cytochrome P450-catalyzed dehalogenation of 4-halogenated anilines showed that a fluorine substituent at the C4 position was more readily eliminated than chloro, bromo, or iodo substituents. nih.gov
Influence of Halogen Position and Number on Chemical Behavior
The position and number of halogen atoms on the aniline scaffold have a profound impact on the molecule's electronic properties, and consequently, its chemical behavior.
Steric Effects: The size of the halogen atom can introduce steric hindrance, which can influence the regioselectivity of reactions. For instance, the bulky iodine atom at the ortho position in this compound can sterically hinder reactions at the adjacent amino group or the neighboring carbon atom.
A comparative analysis of isomeric bromo-iodoanilines highlights the importance of halogen positioning. For example, the halogen bonding capabilities of 3-bromo-4-iodoaniline (B1342403) differ significantly from its isomers due to the different electronic environment created by the varying halogen positions. This difference in electron density distribution affects intermolecular interactions and can lead to different crystal packing motifs.
The following table summarizes the influence of halogen substituents on the reactivity of anilines in electrophilic substitution reactions:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (vs. Aniline) | Directing Influence |
| -NH2 | -I | +M (strong) | Activating | Ortho, Para |
| -Br | -I (strong) | +M (weak) | Deactivating | Ortho, Para |
| -I | -I (strong) | +M (weak) | Deactivating | Ortho, Para |
Mechanistic Pathways of Related Electrochemical Processes
Electrochemical methods offer alternative pathways for the transformation of halogenated organic compounds, including anilines. provectusenvironmental.com These processes can be broadly categorized into electrochemical reduction and oxidation.
Electrochemical Reduction: In reductive processes, the carbon-halogen (C-X) bond can be cleaved to release a halide ion. provectusenvironmental.com This can proceed through different mechanisms, such as a stepwise or concerted electron transfer. provectusenvironmental.com For halogenated anilines, electrochemical reduction can be a method for dehalogenation. The use of redox mediators, like polyoxometalates, has been shown to improve the selectivity of electrochemical reduction of substituted nitroarenes to their corresponding anilines. acs.org
Electrochemical Oxidation: The electrochemical oxidation of anilines can lead to the formation of various products, including polymers. The mechanism of electrochemical oxidation of amines has been extensively studied and generally involves the initial formation of a radical cation. mdpi.com For halogenated anilines, the presence of halogens can influence the oxidation potential and the subsequent reaction pathways. For example, electrochemical methods have been employed for the C5 bromination of 8-aminoquinoline (B160924) amides using NH4Br as both the brominating agent and the electrolyte. rsc.org
The general mechanism for the electrochemical oxidation of simple aliphatic amines involves the consumption of one electron per starting molecule to provide a secondary amine and an aldehyde. mdpi.com While the specific pathways for halogenated anilines can be more complex, the fundamental principles of electron transfer at an electrode surface remain central.
Design Principles for Bioactive Molecules Based on Halogenated Aniline Scaffolds
Halogenated anilines are valuable scaffolds in medicinal chemistry for the design of new bioactive molecules. chemshuttle.coma2bchem.comnordmann.global The introduction of halogens can significantly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
Halogen Bonding: Halogen atoms, particularly iodine and bromine, can participate in halogen bonding, which is a non-covalent interaction between the electrophilic region on the halogen (the σ-hole) and a Lewis base. acs.org This interaction can enhance the binding affinity of a ligand to its protein target. The position of the halogen on the aniline ring is critical for effective halogen bonding.
Modulating Physicochemical Properties: The incorporation of halogens is a common strategy to fine-tune the properties of drug candidates. For example, chlorine substitution can improve ADME (absorption, distribution, metabolism, and excretion) properties by serving as a metabolically inert replacement for more labile groups. sci-hub.box Halogenation can also block sites of metabolic hydroxylation, thereby increasing the in vivo half-life of a drug. nih.gov
Synthetic Handles: The differential reactivity of carbon-halogen bonds in dihalogenated anilines like this compound provides synthetic handles for the sequential introduction of different functional groups. nih.gov This allows for the construction of complex molecular architectures and the generation of libraries of compounds for biological screening. For example, the more reactive C-I bond can be selectively functionalized first, followed by a reaction at the C-Br bond.
The following table outlines key design principles utilizing halogenated aniline scaffolds:
| Design Principle | Rationale | Example Application |
| Introduce Halogen Bonding | Enhance binding affinity to target proteins. acs.org | Positioning an iodine or bromine atom to interact with a Lewis basic residue in a protein active site. |
| Block Metabolic Hotspots | Increase metabolic stability and in vivo half-life. nih.gov | Replacing a hydrogen atom on an aromatic ring prone to oxidation with a halogen. |
| Tune Lipophilicity | Optimize absorption and distribution properties. nih.gov | Introducing halogens to systematically modify the logP of a lead compound. |
| Utilize as a Synthetic Handle | Enable diverse and complex molecular synthesis. nih.gov | Sequential cross-coupling reactions at different halogen positions. |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Traditional syntheses of halogenated anilines often rely on methods that can be hazardous and generate significant waste. Current research is focused on developing more efficient, safer, and environmentally benign synthetic pathways. A significant trend is the move away from harsh reagents and transition-metal catalysts where possible.
Recent research has demonstrated practical, transition-metal-free and base-free methods, such as the decarboxylative iodination of anthranilic acids under an oxygen atmosphere, which offers a greener alternative. rsc.org Another innovative approach involves the one-pot sequential halogenation of aniline (B41778). This method first employs N-bromosuccinimide (NBS) for a highly para-selective monobromination, followed by iodination, demonstrating high efficiency and atom economy. researchgate.net For instance, a synthesis starting from 2-iodoaniline (B362364) using potassium bromide, ammonium (B1175870) molybdate (B1676688), and sodium perborate (B1237305) in acetic acid has been shown to produce 4-bromo-2-iodoaniline in high yield. chemicalbook.com
| Method | Key Reagents/Catalysts | Conditions | Yield | Sustainable Aspect | Reference |
|---|---|---|---|---|---|
| Oxidative Bromination/Iodination | Potassium bromide, Ammonium molybdate, Sodium perborate | Acetic acid, 0 - 20°C, 3h | 92% | High yield in a one-pot setup. | chemicalbook.com |
| Decarboxylative Iodination Precursor Route | KI, O2 | Transition-metal-free, base-free | 74% | Avoids transition metals and harsh bases. | rsc.org |
| Sequential Halogenation | N-bromosuccinimide (NBS), followed by iodination reagents | Acetonitrile (B52724), Room Temperature | High | High para-selectivity under ambient conditions. | researchgate.net |
Exploration of Catalytic Applications Beyond Cross-Coupling
While this compound is a staple in palladium-catalyzed cross-coupling reactions for creating C-N and C-C bonds, its potential in other catalytic transformations is an area of growing interest. acs.org Emerging applications focus on leveraging its unique electronic and steric properties in novel catalytic cycles.
One such area is in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step. rsc.org For example, this compound can be a key component in the magnetically recoverable copper-catalyzed synthesis of 2-substituted benzothiazoles. rsc.org Furthermore, electrochemical studies have investigated the oxidation of halogenated anilines, including 4-iodoaniline (B139537). researchgate.net These studies reveal that the primary oxidation route involves dimerization, where the para-substituent can be eliminated and subsequently re-substitute the molecule at a free ortho position. researchgate.net This electrochemical behavior opens avenues for catalyst-free, electro-organic syntheses of complex dimeric structures that are not accessible through traditional cross-coupling.
Advanced Spectroscopic Characterization of Reaction Intermediates
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Advanced spectroscopic techniques are being employed to identify and characterize transient intermediates formed during reactions involving this compound.
The structure of this compound itself has been well-characterized by standard techniques. rsc.orgrsc.org However, the focus is shifting towards in-situ monitoring of reactions. For example, studies on the electrochemical oxidation of related haloanilines have utilized techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Mass Spectrometry (ES-MS) to isolate and identify the products of controlled potential electrolysis, providing insight into the complex reaction pathways. researchgate.net Future research will likely involve the application of techniques like time-resolved NMR and stopped-flow spectroscopy to directly observe reactive intermediates, such as organometallic complexes in coupling reactions or radical cations in electrochemical processes.
| Technique | Compound | Observed Data (Selected) | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | This compound | δ 7.73 (d, J = 2.4 Hz, 1H), 7.22 (dd, J = 8.4 Hz, 2.0 Hz, 1H), 6.92 (d, J = 8.8 Hz, 1H), 4.10 (s, 2H) | rsc.org |
| ¹³C NMR (400 MHz, CDCl₃) | This compound | δ 146.1, 140.5, 132.2, 115.7, 110.0, 84.2 | rsc.org |
| HRMS (ESI) | This compound | calculated for [C₆H₅BrIN+H⁺] 297.8728, found 297.8713 | rsc.org |
| GC-MS, ES-MS | Electrochemical oxidation products of haloanilines | Identification of dimerized and further halogenated diphenylamine (B1679370) structures. | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis
The synthesis and application of halogenated compounds can involve hazardous reagents and exothermic reactions. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, reproducibility, and scalability. By performing reactions in continuous flow reactors, issues with heat transfer and mixing are minimized, and exposure to toxic intermediates can be contained.
While specific reports on the flow synthesis of this compound are still emerging, the principles have been demonstrated for related processes. For example, continuous flow bromination has been shown to reduce reaction times and improve yields for the synthesis of related anilines. Automated systems enhance the reproducibility of these reactions, which is critical for industrial-scale production. The integration of this compound into automated, multi-step syntheses of complex molecules like pharmaceuticals is a logical next step, enabling rapid library generation and optimization of reaction conditions.
Expanding the Scope of Applications in Medicinal Chemistry and Materials Science
This compound is a well-established intermediate in the synthesis of various heterocyclic scaffolds of medicinal importance. sigmaaldrich.comcymitquimica.com Its utility in preparing quinolone derivatives and 2,3,5-trisubstituted indoles is frequently cited. sigmaaldrich.comsigmaaldrich.com Research has also pointed to its potential use in synthesizing inhibitors for targets like checkpoint kinase 1 (Chek1), which is relevant in cancer therapy. sigmaaldrich.com
A particularly exciting and emerging trend is the application of this compound in materials science. Recent studies have shown that aniline derivatives can be used to create specific, luminescent sp³-defects in single-walled carbon nanotubes (SWNTs). nih.gov This functionalization process, mediated by a base, allows for the controlled introduction of defect sites that emit light at specific, red-shifted wavelengths. nih.gov This ability to tune the optical properties of SWNTs opens up new possibilities for their use in bio-imaging, sensing, and next-generation optoelectronics.
| Field | Application/Resulting Structure | Potential Impact | Reference |
|---|---|---|---|
| Medicinal Chemistry | Precursor for quinolone derivatives | Development of new antibacterial and anticancer agents. | sigmaaldrich.comsigmaaldrich.com |
| Medicinal Chemistry | Precursor for 2,3,5-trisubstituted indoles | Access to a class of compounds with diverse biological activities. | sigmaaldrich.comsigmaaldrich.com |
| Medicinal Chemistry | Intermediate for Chek1 kinase inhibitors | Potential new therapeutics in oncology. | sigmaaldrich.com |
| Materials Science | Functionalization of single-walled carbon nanotubes (SWNTs) | Creation of tunable, luminescent sp³-defects for optoelectronics and bio-imaging. | nih.gov |
Q & A
Q. What synthetic methodologies are commonly employed for 4-Bromo-2-iodoaniline, and how can reaction yields be optimized?
Synthesis typically involves sequential halogenation of aniline derivatives. Bromination can be achieved using (N-bromosuccinimide) under radical conditions, while iodination may employ with copper catalysts. Yield optimization requires controlled temperature (0–5°C for diazonium salt formation) and inert atmospheres to prevent dehalogenation. Predictive tools like REAXYS and PISTACHIO databases help identify feasible routes and side-reaction mitigation strategies .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Resolves aromatic substitution patterns (e.g., coupling constants distinguish iodine’s anisotropic effects).
- Mass Spectrometry (HRMS) : Validates molecular weight (, expected ).
- X-ray Crystallography : SHELXL-based refinements confirm bond angles and crystal packing, essential for studying solid-state reactivity .
Q. What protocols ensure stable long-term storage of this compound?
Store solids in amber vials under argon at -20°C. For solutions, use anhydrous DMSO or THF, aliquot to avoid freeze-thaw degradation, and monitor purity via HPLC every 3 months. Stability studies show <5% decomposition after 6 months at -80°C .
Advanced Research Questions
Q. How can conflicting data on physicochemical properties (e.g., solubility, melting point) be systematically resolved?
Discrepancies arise from polymorphic forms or impurity levels. Address by:
- Differential Scanning Calorimetry (DSC) : Distinguishes polymorphs via enthalpy changes.
- Column Chromatography : Purify using silica gel (hexane:EtOAc, 4:1) to isolate the dominant crystalline phase.
- Inter-laboratory Validation : Cross-check data against peer-reviewed studies, avoiding commercial catalogs .
Q. What strategies enable selective cross-coupling of the iodine substituent in this compound during palladium-catalyzed reactions?
The iodine atom undergoes oxidative addition faster than bromine. Use:
- Ligand Selection : SPhos or XPhos ligands enhance Pd(0) insertion into the C–I bond.
- Temperature Gradients : Perform iodobenzene coupling at 60°C before bromine activation at 100°C.
- Sequential Coupling : Example: Suzuki-Miyaura with arylboronic acids targets iodine first, leaving bromine for subsequent Sonogashira reactions .
Q. How do computational models predict regioselectivity in electrophilic substitutions of this compound derivatives?
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets map electron density, showing iodine’s strong directing effects (ortho/para to NH).
- Molecular Dynamics : Simulate steric hindrance from bromine to predict nitration sites.
- Database Mining : REAXYS meta-analyses correlate substituent effects with reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
